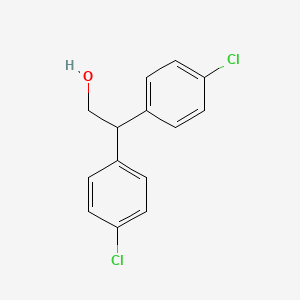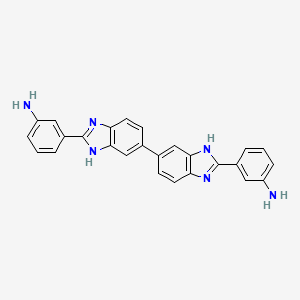
Deca-1,4,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,4,9-triene is an organic compound with the molecular formula C₁₀H₁₆. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-1,4,9-triene can be synthesized through various methods. One common approach involves the selective hydrogenation of polyenes. For instance, the hydrogenation of deca-1,4,9-trien-1-yltrimethylsilane using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic trimerization of butadiene. This process uses titanium tetrachloride and an organoaluminium co-catalyst to produce the desired triene with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Deca-1,4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: this compound can be converted to deca-1,4,9-trien-3-ol.
Reduction: Complete hydrogenation yields decane.
Substitution: Halogenation can produce compounds like 1-bromo-deca-4,9-diene.
Scientific Research Applications
Deca-1,4,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of deca-1,4,9-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, facilitating reactions such as addition, oxidation, and substitution. The pathways involved often depend on the specific reagents and conditions used in the reactions .
Comparison with Similar Compounds
Deca-1,5,9-triene: Another linear triene with a different arrangement of double bonds.
Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
Uniqueness: Deca-1,4,9-triene is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
10124-98-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4E)-deca-1,4,9-triene |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |
InChI Key |
TVEFFNLPYIEDLS-VQHVLOKHSA-N |
SMILES |
C=CCCCC=CCC=C |
Isomeric SMILES |
C=CCCC/C=C/CC=C |
Canonical SMILES |
C=CCCCC=CCC=C |
Appearance |
Solid powder |
Key on ui other cas no. |
10124-98-8 |
Pictograms |
Flammable; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)






![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)






